methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate

Description

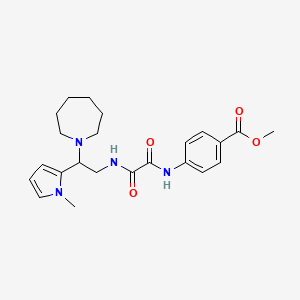

Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a synthetic organic compound featuring a benzoate ester core modified with a substituted acetamido group. The substituent comprises an ethyl chain bearing two heterocyclic moieties: azepan-1-yl (a 7-membered saturated amine ring) and 1-methyl-1H-pyrrol-2-yl (a 5-membered aromatic ring with a methylated nitrogen).

Properties

IUPAC Name |

methyl 4-[[2-[[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4/c1-26-13-7-8-19(26)20(27-14-5-3-4-6-15-27)16-24-21(28)22(29)25-18-11-9-17(10-12-18)23(30)31-2/h7-13,20H,3-6,14-16H2,1-2H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZSJNHOHKMMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves the following steps:

Preparation of the Pyrrolidine Intermediate: : The process begins with the synthesis of 1-methyl-1H-pyrrole, which is then subjected to alkylation with an appropriate halide.

Formation of the Azepane Intermediate: : A ring-closing reaction is employed to produce the azepane ring.

Amidation: : The azepane intermediate is then coupled with an amine derivative of benzoic acid to form the target compound.

Industrial production methods may utilize continuous flow chemistry techniques to optimize yield and purity while reducing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

Oxidation: : The pyrrole ring can be oxidized under acidic or basic conditions, yielding different products depending on the oxidizing agent used.

Reduction: : Reduction reactions can target the amide bond, leading to the formation of secondary amines.

Substitution: : The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: : Nucleophiles such as amines or alkoxides are often used.

Scientific Research Applications

Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate has a variety of research applications:

Chemistry: : This compound is used as a building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry.

Biology: : It serves as a potential ligand for studying receptor-ligand interactions.

Industry: : Its ester group makes it useful in the production of polymers and other materials with specific physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve interactions with specific molecular targets. It can bind to receptors or enzymes, altering their function and thereby modulating various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing analgesic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-(2-((3-Methoxyphenethyl)amino)-2-oxoacetamido)benzoate

A closely related compound, methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate (CAS: 920240-23-9), shares the same benzoate-acetamido backbone but differs in its substituent. Instead of azepane and pyrrole groups, it features a 3-methoxyphenethyl group (an aromatic ethyl chain with a methoxy substituent) .

Key Structural Differences :

Substituent Complexity :

- The target compound’s substituent includes two nitrogen-containing heterocycles (azepane and pyrrole), enhancing hydrogen-bonding capacity and conformational flexibility.

- The analog’s substituent is a methoxy-aromatic group , favoring π-π stacking and hydrophobic interactions.

Molecular Weight and Formula: Compound Molecular Formula Molecular Weight Key Substituents Target Compound C23H29N3O4* 427.5* Azepan-1-yl, 1-methylpyrrol-2-yl Methyl 4-(2-((3-methoxyphenethyl)amino)-2-oxoacetamido)benzoate C19H20N2O5 356.4 3-Methoxyphenethyl *Calculated based on structural analysis; experimental data unavailable.

Physicochemical Implications :

- Solubility : The target compound’s nitrogen-rich substituent may increase polarity, enhancing aqueous solubility compared to the methoxyphenethyl analog. However, its larger size could offset this by increasing hydrophobicity.

- logP (Lipophilicity) : The azepane-pyrrole substituent likely reduces logP (predicted ~2.1) relative to the methoxyphenethyl analog (experimental logP ~3.5), suggesting improved membrane permeability for the latter .

Biological Activity

Methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 335.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Histone Deacetylases (HDACs) : Studies have shown that similar compounds exhibit HDAC inhibitory activity, which is crucial in cancer treatment as it can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Antimicrobial Activity : The presence of azepan and pyrrole moieties suggests potential antimicrobial properties, as these structures are often associated with bioactivity against various pathogens .

Biological Activity Overview

The biological activities reported for related compounds include:

Case Studies

Several studies have investigated the biological activities of compounds structurally similar to methyl 4-(...). Here are notable findings:

-

Study on HDAC Inhibitors :

- Researchers synthesized a series of HDAC inhibitors based on natural product scaffolds, demonstrating that modifications could enhance potency against specific cancer cell lines (RPMI-8226). One compound showed an IC50 value significantly lower than established drugs, indicating promising anti-cancer activity .

- Antimicrobial Evaluation :

Q & A

Q. What are the optimal synthetic routes for methyl 4-(2-((2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)amino)-2-oxoacetamido)benzoate?

- Methodological Answer : The compound’s synthesis likely involves sequential amide coupling steps. For instance, the benzoate ester can be prepared via a two-step protocol:

Amide bond formation : React 4-aminobenzoic acid derivatives with activated carbonyl intermediates (e.g., chloroacetyl chloride) under anhydrous conditions (DMF, DCM) with a base (e.g., triethylamine).

Esterification : Treat the carboxylic acid intermediate with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester .

Key challenges include steric hindrance from the azepane and pyrrole substituents. Optimize reaction time (8–12 hours) and temperature (0–25°C) to suppress side reactions like epimerization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .

- NMR : Confirm the ester (δ 3.8–4.0 ppm for OCH₃), amide protons (δ 6.5–8.0 ppm), and azepane/pyrrole substituents (δ 1.5–2.5 ppm for cyclic amines; δ 6.0–7.0 ppm for pyrrole protons) .

- HRMS : Verify molecular weight (C₂₃H₃₀N₄O₄, exact mass 450.512) with ESI+ ionization .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in DMSO (≥10 mM stock solutions) and dilute with PBS (pH 7.4) for biological assays. For stability, monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity for 14 days). Avoid aqueous buffers with high chloride content to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Unusual splitting may arise from dynamic processes (e.g., hindered rotation of the amide bond). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For example, broadening of pyrrole proton signals at 25°C may resolve into distinct peaks at −40°C . Computational modeling (DFT at B3LYP/6-31G* level) can predict rotational barriers and validate experimental observations .

Q. What strategies mitigate regioselectivity challenges during amide bond formation?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For the azepane-pyrrole ethylamine moiety:

- Activate the carbonyl with HATU/DIPEA to enhance electrophilicity.

- Use low-temperature coupling (−10°C) to favor kinetically controlled products.

- Monitor reaction progress with LC-MS to detect intermediates (e.g., mono- vs. di-amide byproducts) .

Q. What mechanistic insights exist for the hydrolysis of the methyl ester under physiological conditions?

- Methodological Answer : Hydrolysis likely proceeds via base-catalyzed nucleophilic attack. To study kinetics:

pH-rate profiling : Measure degradation rates in buffers (pH 1–10) at 37°C.

Isotopic labeling : Use D₂O to confirm proton transfer steps via kinetic isotope effects.

LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid) and quantify degradation pathways .

Q. How can computational methods predict biological targets for this compound?

- Methodological Answer :

- Molecular docking : Screen against kinase or GPCR targets (e.g., PI3K, dopamine receptors) using AutoDock Vina. The azepane and pyrrole groups may engage in hydrophobic interactions, while the amide backbone forms hydrogen bonds .

- Pharmacophore modeling : Align structural motifs with known inhibitors (e.g., ATP-binding pocket residues) using Schrödinger’s Phase module .

Data Analysis and Interpretation

Q. How to address discrepancies between theoretical and experimental molecular weights?

- Methodological Answer : Discrepancies >0.005 Da suggest impurities or adducts. Perform HRMS/MS fragmentation to identify sodium/potassium adducts (e.g., [M+Na]⁺ at m/z 473.504). Compare with synthetic intermediates to trace incomplete purification steps .

Safety and Handling

Q. What precautions are critical for handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation.

- Waste disposal : Quench with 10% acetic acid in ethanol before discarding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.